molecular formula C19H20N2O2 B11128966 2-(3,4-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

2-(3,4-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11128966
M. Wt: 308.4 g/mol
InChI Key: CWCMJZLDGJQLRB-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring system substituted with a 3,4-dimethoxyphenylmethyl group and a prop-2-en-1-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced derivatives .

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to its specific combination of substituents and the presence of the benzodiazole ring.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C19H20N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h4-10,12H,1,11,13H2,2-3H3

InChI Key

CWCMJZLDGJQLRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC=C)OC

Origin of Product

United States

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